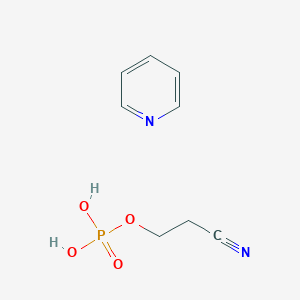
2-Cyanoethyl dihydrogen phosphate--pyridine (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyanoethyl dihydrogen phosphate–pyridine (1/1) is a chemical compound with the molecular formula C₃H₆NO₄P. It is a derivative of phosphoric acid and is often used in various chemical reactions and industrial applications. This compound is known for its unique properties and reactivity, making it a valuable component in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl dihydrogen phosphate–pyridine (1/1) typically involves the reaction of 2-cyanoethylphosphoric acid with pyridine. One common method includes the use of dicyclohexylcarbodiimide as a coupling agent at room temperature for an extended period . Another method involves the addition of concentrated hydrochloric acid to a suspension of barium 2-cyanoethylphosphate in ethanol, followed by the removal of barium chloride and the addition of vanadium pentoxide .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including solid-phase synthesis. This method allows for the efficient production of the compound in significant quantities, suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyanoethyl dihydrogen phosphate–pyridine (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound is known to undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include dicyclohexylcarbodiimide, hydrochloric acid, and vanadium pentoxide. Reaction conditions typically involve room temperature and specific solvents like ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of the compound can lead to the formation of various oxidized derivatives .
Aplicaciones Científicas De Investigación
2-Cyanoethyl dihydrogen phosphate–pyridine (1/1) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyanoethyl dihydrogen phosphate–pyridine (1/1) involves its interaction with specific molecular targets and pathways. The compound can act as a phosphorylating agent, transferring phosphate groups to other molecules. This process is crucial in various biochemical pathways and can influence the activity of enzymes and other proteins .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyanoethyl dihydrogen phosphate: Similar in structure but without the pyridine component.
Phosphoric acid derivatives: Various derivatives of phosphoric acid share similar properties and reactivity.
Uniqueness
2-Cyanoethyl dihydrogen phosphate–pyridine (1/1) is unique due to its combination of the cyanoethyl group and pyridine, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific chemical and industrial applications .
Propiedades
Número CAS |
56653-35-1 |
|---|---|
Fórmula molecular |
C8H11N2O4P |
Peso molecular |
230.16 g/mol |
Nombre IUPAC |
2-cyanoethyl dihydrogen phosphate;pyridine |
InChI |
InChI=1S/C5H5N.C3H6NO4P/c1-2-4-6-5-3-1;4-2-1-3-8-9(5,6)7/h1-5H;1,3H2,(H2,5,6,7) |
Clave InChI |
BVKQLVISSOWVLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC=C1.C(COP(=O)(O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



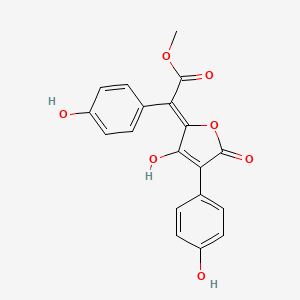

![8-Methyl-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B14628399.png)
![Piperidine, 1-[2-[(3,7-dimethyloctyl)oxy]ethyl]-](/img/structure/B14628406.png)

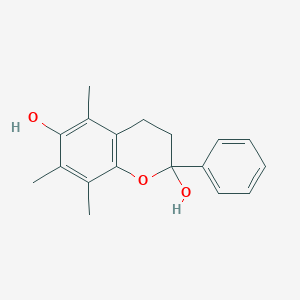
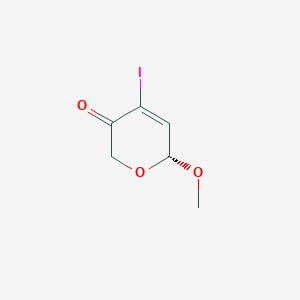
![6-[Amino(2-hydroxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14628453.png)
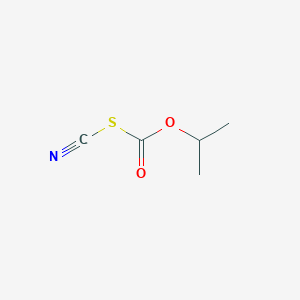

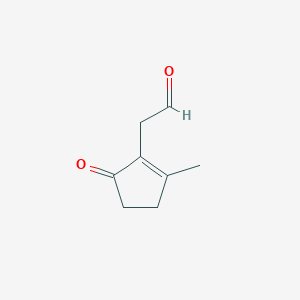

![Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl-](/img/structure/B14628481.png)
